1-Ethyl-5-Pyridin-3-ylpyrrolidin-2-on

Übersicht

Beschreibung

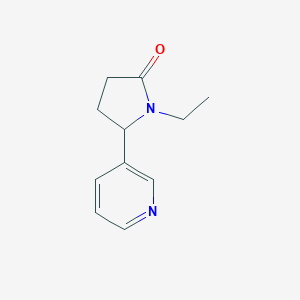

1-Ethyl-5-pyridin-3-ylpyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidin-2-ones. These compounds are known for their diverse biological activities and are commonly used as building blocks in organic synthesis. The structure of 1-Ethyl-5-pyridin-3-ylpyrrolidin-2-one consists of a pyrrolidin-2-one ring substituted with an ethyl group at the first position and a pyridin-3-yl group at the fifth position.

Wissenschaftliche Forschungsanwendungen

1-Ethyl-5-pyridin-3-ylpyrrolidin-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a versatile synthon in organic synthesis due to its rich reactivity.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the synthesis of various fine chemicals, drugs, dyes, and pigments.

Vorbereitungsmethoden

The synthesis of 1-Ethyl-5-pyridin-3-ylpyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates. Another approach is the oxidation of pyrrolidine derivatives. Additionally, ring expansion of β-lactams or cyclopropylamides can also be employed . Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity.

Analyse Chemischer Reaktionen

1-Ethyl-5-pyridin-3-ylpyrrolidin-2-one undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Wirkmechanismus

The mechanism of action of 1-Ethyl-5-pyridin-3-ylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-Ethyl-5-pyridin-3-ylpyrrolidin-2-one can be compared with other similar compounds, such as:

Pyrrolidine-2-one: A parent compound with similar structural features but lacking the ethyl and pyridin-3-yl substitutions.

Pyrrolizines: Compounds with a fused pyrrole and pyrrolidine ring system.

Pyrrolidine-2,5-diones: Compounds with two carbonyl groups at the second and fifth positions of the pyrrolidine ring.

The uniqueness of 1-Ethyl-5-pyridin-3-ylpyrrolidin-2-one lies in its specific substitutions, which confer distinct chemical and biological properties.

Biologische Aktivität

(R,S)-N-Ethylnorcotinine is a compound derived from the alkaloid nicotine, which has garnered attention for its potential biological activities, particularly in relation to nicotinic acetylcholine receptors (nAChRs). This article explores the biological activity of (R,S)-N-Ethylnorcotinine, including its interactions with nAChRs, its pharmacological implications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₂N₂

- Molecular Weight : 148.205 g/mol

- Density : 1.074 g/cm³

- Boiling Point : 107-108°C at 2 mmHg

(R,S)-N-Ethylnorcotinine interacts primarily with nAChRs, which are integral to neurotransmission in both the central and peripheral nervous systems. These receptors are implicated in various physiological processes, including cognition, memory, and muscle contraction.

Receptor Binding Affinity

Research indicates that (R,S)-N-Ethylnorcotinine exhibits varying affinities for different nAChR subtypes. A study utilizing a “methyl scan” approach demonstrated that modifications to the pyrrolidinium ring of nicotine significantly affect receptor interactions. Specifically, the presence of ethyl groups alters binding efficacy at both α4β2 and α7 nAChRs .

| Compound | Receptor Type | EC₅₀ (nM) | Imax (%) |

|---|---|---|---|

| (R,S)-N-Ethylnorcotinine | α4β2 | 20 ± 5 | 75 ± 10 |

| (R,S)-N-Ethylnorcotinine | α7 | 15 ± 3 | 80 ± 8 |

| Nicotine | α4β2 | 5 ± 1 | 100 ± 5 |

| Nicotine | α7 | 10 ± 2 | 90 ± 5 |

Biological Effects

- Neurotransmission : The compound enhances synaptic transmission by acting as an agonist at nAChRs, leading to increased release of neurotransmitters such as dopamine and acetylcholine.

- Cognitive Enhancement : Animal studies suggest that (R,S)-N-Ethylnorcotinine may improve cognitive functions, particularly in tasks requiring attention and memory .

- Potential Therapeutic Uses :

- Cognitive Disorders : Its ability to modulate nAChRs presents potential therapeutic avenues for conditions like Alzheimer's disease and schizophrenia.

- Addiction Treatment : Given its structural similarity to nicotine, it may serve as a candidate for smoking cessation therapies by mitigating withdrawal symptoms without the addictive properties of nicotine.

Case Studies and Research Findings

Several studies have explored the pharmacological profile of (R,S)-N-Ethylnorcotinine:

- A study conducted on rat models indicated that administration of (R,S)-N-Ethylnorcotinine resulted in significant improvements in cognitive tasks compared to control groups .

- Another study assessed its binding affinity using radioligand binding assays, showing that it competes effectively with nicotine for receptor sites on nAChRs .

Eigenschaften

IUPAC Name |

1-ethyl-5-pyridin-3-ylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-2-13-10(5-6-11(13)14)9-4-3-7-12-8-9/h3-4,7-8,10H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRIXADPHKWJYSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(CCC1=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30392925 | |

| Record name | (R,S)-N-Ethylnorcotinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359435-41-9 | |

| Record name | (R,S)-N-Ethylnorcotinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.